![molecular formula C21H21N3O2 B2503190 2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1795519-76-4](/img/structure/B2503190.png)
2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide is a complex organic compound characterized by the presence of a biphenyl group, a formamido group, a cyanocyclobutyl group, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of a copper catalyst . The resulting biphenyl compound is then subjected to further functionalization to introduce the formamido, cyanocyclobutyl, and methylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as mild temperatures and pressures, can enhance the scalability of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenol derivatives.
Reduction: The formamido group can be reduced to form amine derivatives.
Substitution: The cyanocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the formamido group.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions involving the cyanocyclobutyl group.
Major Products
The major products formed from these reactions include biphenol derivatives, amine derivatives, and substituted cyanocyclobutyl compounds.
Scientific Research Applications
2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4’,4’‘,4’‘’,4’‘’‘-(ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylic acid): This compound shares the biphenyl structure and is used in the synthesis of metal-organic frameworks.
Polysubstituted carbazole derivatives: These compounds also contain biphenyl groups and are synthesized using similar cross-coupling reactions.
Uniqueness
2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-24(21(15-22)12-5-13-21)19(25)14-23-20(26)18-10-8-17(9-11-18)16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKGZHDIGUAWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

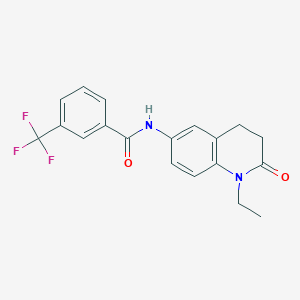
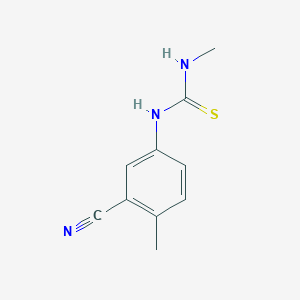
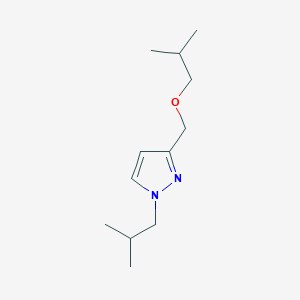
![5-(4-fluorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2503111.png)
![3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)
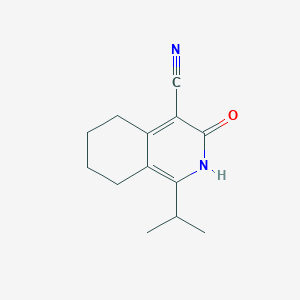
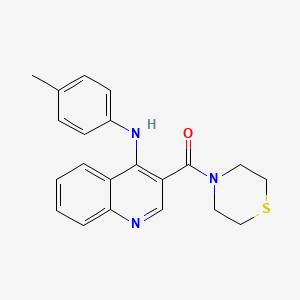
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)
![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)
![2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2503128.png)
![5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2503129.png)
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol](/img/structure/B2503130.png)
